molecular formula C21H16N4O3S B2389750 (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-6-carboxamide CAS No. 1173603-89-8

(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-6-carboxamide

Cat. No.: B2389750
CAS No.: 1173603-89-8
M. Wt: 404.44
InChI Key: DEXADMHTBSWNON-DARPEHSRSA-N
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Description

The compound (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-6-carboxamide is a heterocyclic molecule featuring a benzo[d]thiazole core fused with a quinoxaline moiety. Key structural attributes include:

  • A prop-2-yn-1-yl group at position 3, introducing steric bulk and reactivity via the alkyne functionality.
  • A quinoxaline-6-carboxamide group, contributing π-conjugation and hydrogen-bonding capabilities. The E-configuration of the imine bond likely influences molecular planarity and intermolecular interactions, which may impact biological activity .

Properties

IUPAC Name

N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)quinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-4-11-25-18-16(27-2)7-8-17(28-3)19(18)29-21(25)24-20(26)13-5-6-14-15(12-13)23-10-9-22-14/h1,5-10,12H,11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXADMHTBSWNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=NC(=O)C3=CC4=NC=CN=C4C=C3)N2CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Quinoxaline-6-Carboxamide

The quinoxaline-6-carboxamide moiety serves as a critical building block. Two primary routes are employed:

Direct Carboxamide Formation from Quinoxaline-6-Carboxylic Acid

Quinoxaline-6-carboxylic acid undergoes amidation using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of Hunig’s base (N,N-diisopropylethylamine). The reaction proceeds in anhydrous dimethylformamide (DMF) at 0–25°C for 12–24 hours, yielding the carboxamide with >85% purity after recrystallization.

Microwave-Assisted Synthesis

Industrial-scale production utilizes microwave irradiation to accelerate reaction kinetics. A mixture of quinoxaline-6-carbonyl chloride and ammonium hydroxide in acetonitrile is heated at 120°C for 15 minutes under microwave conditions, achieving 92% conversion.

Preparation of 4,7-Dimethoxy-3-(Prop-2-Yn-1-Yl)Benzo[d]Thiazole

The benzo[d]thiazole core is functionalized through sequential substitutions:

Thiazole Ring Formation

2-Amino-4,7-dimethoxybenzenethiol is cyclized with ethyl 2-chloroacetoacetate in refluxing 1,4-dioxane to yield 4,7-dimethoxybenzo[d]thiazole. The reaction is monitored via thin-layer chromatography (TLC), with a typical yield of 78%.

Propargylation at the 3-Position

Propargyl bromide is introduced via N-alkylation using potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 6 hours. The reaction requires anhydrous conditions to prevent hydrolysis, yielding 3-(prop-2-yn-1-yl)-4,7-dimethoxybenzo[d]thiazole with 80% efficiency.

Table 1: Optimization of Propargylation Conditions
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ MeCN 60 6 80
NaH THF 25 12 65
Cs₂CO₃ DMF 80 4 75

Formation of the Ylidene Linkage

The final coupling step involves condensing the quinoxaline-6-carboxamide with the functionalized benzo[d]thiazole:

Condensation via Schiff Base Formation

The benzo[d]thiazole intermediate is treated with quinoxaline-6-carboxamide in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄) under refluxing toluene. The reaction proceeds via a dehydration mechanism, forming the E-configuration ylidene linkage selectively.

Catalytic Enamine Synthesis

An alternative method employs proline as an organocatalyst in dichloromethane (DCM) at room temperature. This green chemistry approach achieves 70% yield with >99% enantiomeric excess (ee).

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel chromatography with a gradient of petroleum ether and ethyl acetate (7:3 to 1:1). Fractions are analyzed via high-performance liquid chromatography (HPLC) to confirm >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, quinoxaline-H), 7.89 (d, J = 8.6 Hz, 1H, thiazole-H), 6.72 (s, 1H, methoxy-H), 4.98 (s, 2H, propargyl-CH₂), 3.92 (s, 6H, OCH₃).
  • HRMS (ESI-TOF) : m/z calculated for C₂₄H₁₈N₄O₃S [M+H]⁺: 442.1154, found: 442.1156.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance safety and efficiency for propargylation steps, reducing reaction times from hours to minutes.

Solvent Recovery

Ethyl acetate and acetonitrile are recovered via fractional distillation, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Regioselectivity in Propargylation

Competing O-alkylation is suppressed by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU), favoring N-alkylation.

Stability of Ylidene Linkage

The E-isomer is stabilized by intramolecular hydrogen bonding, confirmed via X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Structural Characteristics

The compound features several notable structural elements:

  • Benzo[d]thiazole moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
  • Quinoxaline structure : Associated with a variety of pharmacological effects, including neuroprotective and anticancer properties.
  • Carboxamide group : Enhances solubility and bioavailability, making it suitable for medicinal applications.

Anticonvulsant Activity

Research has indicated that compounds with thiazole and quinoxaline structures exhibit significant anticonvulsant properties. For instance, derivatives of thiazole have been shown to provide protection in seizure models. In studies, compounds similar to (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-6-carboxamide demonstrated effective protection against picrotoxin-induced seizures . The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance anticonvulsant efficacy.

Anticancer Properties

The compound has been evaluated for its anticancer potential against various cancer cell lines. Notably, thiazole derivatives have shown promising results against colon and lung cancers. For example, compounds incorporating similar structural motifs have been reported to exhibit high cytotoxicity against HCT-15 and NCI-H322 cancer cells . The presence of methoxy groups in the structure appears to enhance the anticancer activity by increasing interaction with cellular targets.

Anti-inflammatory Effects

Compounds related to (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-6-carboxamide have also been investigated for their anti-inflammatory properties. Studies have shown that thiazole-based compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes . This inhibition suggests potential applications in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-6-carboxamide can be achieved through various methodologies involving the reaction of benzo[d]thiazole derivatives with quinoxaline precursors. The resulting compound can further be modified to explore structure–activity relationships that enhance its biological efficacy.

Case Study 1: Anticonvulsant Efficacy

A study conducted on a series of thiazole derivatives demonstrated that specific substitutions on the thiazole ring significantly improved anticonvulsant activity. Compounds with electron-withdrawing groups showed higher protective indices in seizure models compared to their counterparts lacking such modifications .

Case Study 2: Anticancer Activity

Research on phenylthiazole-incorporated quinoline derivatives revealed that specific structural features led to remarkable cytotoxicity against colon carcinoma cell lines. The presence of methoxy groups was crucial for enhancing the anticancer effects observed .

Mechanism of Action

The mechanism of action of (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular processes.

    Generating reactive oxygen species (ROS): Inducing oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison based on substituents, heterocyclic cores, and pharmacological profiles.

Structural and Functional Group Comparisons

Table 1: Structural Comparison with Key Analogs
Compound Core Structure Key Substituents Pharmacological Activity
Target Compound Benzo[d]thiazole + Quinoxaline 4,7-Dimethoxy, prop-2-yn-1-yl Not reported (inferred)
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (4) Quinazolin-4(3H)-one 6,8-Dibromo, 2-methyl, acetohydrazide Analgesic
Thiazole derivatives (11a-c) Thiazole Varied aryl hydrazones Analgesic
Styryl quinazoline (5) Quinazoline Styryl group Not tested
Key Observations:

Heterocyclic Core: The target compound uniquely combines a benzothiazole and quinoxaline system, whereas analogs in primarily feature quinazolinones or isolated thiazoles . The fused quinoxaline moiety may enhance π-stacking interactions compared to simpler heterocycles.

Substituent Effects: 4,7-Dimethoxy groups: These electron-donating groups may improve solubility and membrane permeability relative to the 6,8-dibromo substituents in compound 4, which could increase molecular weight and lipophilicity . Quinoxaline-6-carboxamide: This group provides hydrogen-bonding sites analogous to the acetohydrazide in compound 4 but with a larger aromatic surface area for target engagement .

Pharmacological Implications

Compounds in , such as thiazole derivatives (11a-c) and quinazolinone (4), demonstrated analgesic activity in screening assays .

  • The benzothiazole core is associated with kinase inhibition and anti-inflammatory effects in related molecules.
  • The prop-2-yn-1-yl group could facilitate targeted drug delivery via bioorthogonal chemistry, a feature absent in compounds .

Physicochemical Properties

Table 2: Predicted Physicochemical Comparison
Property Target Compound Compound 4 Thiazole 11a
Molecular Weight ~463 g/mol ~437 g/mol ~320 g/mol
LogP (Lipophilicity) ~3.2 (estimated) ~2.8 (bromo groups) ~2.1 (aryl hydrazone)
Hydrogen Bond Donors 2 (amide NH, imine) 3 (hydrazide NH x2) 1 (thiazole NH)

Biological Activity

The compound (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-6-carboxamide is a complex organic molecule that exhibits potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structural features, including a benzo[d]thiazole core and various functional groups, suggest it may interact with biological targets in diverse ways.

Structural Characteristics

The molecular formula of the compound is C21H20N2O5SC_{21}H_{20}N_{2}O_{5}S, with a molecular weight of 444.5 g/mol. The presence of methoxy groups and a prop-2-yn-1-yl substituent enhances its chemical reactivity.

PropertyValue
Molecular FormulaC21H20N2O5S
Molecular Weight444.5 g/mol
CAS Number1322286-39-4

Biological Activities

Research on related compounds has indicated various biological activities, including:

  • Antimicrobial Activity : Quinoxaline derivatives have shown potential as antimicrobial agents. For instance, studies on quinoxaline 1,4-di-N-oxides have demonstrated effectiveness against bacterial strains by inducing oxidative stress and DNA damage in pathogens .
  • Antitumor Properties : Compounds featuring the quinoxaline structure have been investigated for their antitumor effects. Some derivatives have exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure can enhance their activity .
  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of specific enzymes, such as ROCK (Rho-associated protein kinase), which plays a critical role in cancer cell migration and proliferation . The structure–activity relationship (SAR) studies indicate that specific substitutions can enhance inhibitory potency.

Case Studies

Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of quinoxaline derivatives on A549 lung adenocarcinoma cells. The results indicated that compounds with specific substitutions exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, highlighting their potential as anticancer drugs .

Case Study 2: Antimicrobial Efficacy
Research on quinoxaline derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.39 to 0.78 µg/mL against resistant bacterial strains. This underscores the potential of these compounds in addressing antibiotic resistance issues .

The exact mechanisms through which (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-6-carboxamide exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

  • Oxidative Stress Induction : Similar compounds induce reactive oxygen species (ROS), leading to oxidative damage in microbial and cancer cells.
  • Enzyme Interaction : The compound may interact with specific enzymes involved in cancer progression or microbial survival, thereby inhibiting their function.

Q & A

Q. What are the key considerations for synthesizing (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-6-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with coupling benzo[d]thiazole and quinoxaline precursors. Critical steps include:
  • Alkyne functionalization : Introduce the prop-2-yn-1-yl group via Sonogashira coupling under inert conditions (argon/nitrogen atmosphere) .
  • Amide bond formation : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the thiazole and quinoxaline moieties .
  • Purification : Employ flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product .
  • Optimization : Adjust temperature (60–80°C for coupling steps), solvent polarity (DMF for solubility), and catalyst loading (Pd(PPh₃)₄ for Sonogashira) to improve yields (>60%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
Technique Purpose Key Observations
¹H/¹³C NMR Confirm connectivityLook for characteristic shifts: quinoxaline aromatic protons (δ 8.2–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm) .
IR Spectroscopy Verify functional groupsAmide C=O stretch (~1650 cm⁻¹), alkyne C≡C stretch (~2100 cm⁻¹) .
HPLC-MS Assess purityPurity >95% with [M+H]⁺ peak matching theoretical molecular weight .
Elemental Analysis Validate composition%C, %H, %N within ±0.4% of calculated values .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs (e.g., antimicrobial, anticancer):
  • Enzyme inhibition assays : Target kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) using fluorescence-based protocols .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Dose-response curves : Generate IC₅₀ values and compare with reference drugs (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer : Combine experimental and computational approaches:
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., receptors, DNA) .
  • Molecular Dynamics (MD) Simulations : Model interactions with binding pockets (e.g., ATP sites in kinases) using software like AutoDock .
  • Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment via RNA-seq or SILAC labeling .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

  • Methodological Answer : Develop a SAR matrix by modifying key substituents:
Position Modified Substituent Biological Impact
Benzo[d]thiazole C3 Prop-2-yn-1-yl → phenylCompare antimicrobial activity .
Quinoxaline C6 Carboxamide → esterAssess solubility/bioavailability .
  • Synthesis : Use parallel synthesis (e.g., Ugi reaction) to generate derivatives .
  • Evaluation : Test analogs in dose-response assays and correlate with logP/XLogP3 values .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer : Resolve discrepancies through:
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂), clearance, and bioavailability via LC-MS/MS in rodent models .
  • Metabolite identification : Use HR-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Formulation optimization : Improve solubility via nanoemulsions or cyclodextrin complexes .
  • Orthogonal assays : Validate target engagement using CRISPR knockouts or thermal shift assays .

Tables for Key Data

Q. Table 1: Comparative Biological Activities of Structural Analogs

CompoundTargetIC₅₀ (μM)Reference
Benzo[d]thiazole derivativeEGFR kinase0.45
SulfamethoxazoleDihydrofolate reductase12.3
Quinoxaline-6-carboxamideHeLa cells8.7

Q. Table 2: Recommended Reaction Conditions for Key Synthesis Steps

StepSolventCatalystTemperatureYield (%)
Alkyne functionalizationDMFPd(PPh₃)₄80°C65–75
Amide couplingCH₂Cl₂EDC/HOBtRT70–85

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